molecular formula C3H6N2O3 B1294780 Hydantoic acid CAS No. 462-60-2

Hydantoic acid

Cat. No. B1294780
CAS RN: 462-60-2
M. Wt: 118.09 g/mol
InChI Key: KZVRXPPUJQRGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoic acid, also known as N-Carbamoylglycine, is an acid with the chemical formula C3H6N2O3 . Its molecule contains a total of 13 bonds including seven non-H bonds, two multiple bonds, two rotatable bonds, two double bonds, one carboxylic acid (aliphatic), one urea derivative, and one hydroxyl group . It can be obtained from uric acid as well as from glycine with urea in the presence of alkali .


Molecular Structure Analysis

The molecular structure of Hydantoic acid includes a total of 13 bonds. These comprise seven non-H bonds, two multiple bonds, two rotatable bonds, two double bonds, one carboxylic acid (aliphatic), one urea derivative, and one hydroxyl group .


Physical And Chemical Properties Analysis

Hydantoic acid has a molar mass of 118.092 g·mol−1 . It is a white crystalline acid and its water solubility is 38.85g/L at 25 ºC .

Scientific Research Applications

1. Synthesis of Phosphorus Analogues

Hydantoic acids are noted for their fungicidal and herbicidal activities, along with low toxicity for fish and warm-blooded animals. Research has been conducted on the synthesis of substituted ureidolkyl-phosphonates, which are phosphorus analogues of hydantoic acids (Li Zaiguo, Huang Runqiu, & Liao Hui-ying, 1999).

2. Role in Enzymatic Reactions

Hydantoin, which is rapidly hydrolyzed to hydantoic acid, is a substrate for various enzymatic reactions. These reactions are significant in the metabolism of animals and plants. The enzymes involved in these processes have been studied for their specificity and properties (G. S. Eadie, F. Bernheim, & M. Bernheim, 1949).

3. Precursor in Cyclization Reactions

Hydantoic acid has been observed to play a role in cyclization reactions, potentially acting as precursors in these processes. This aspect was investigated in the context of prebiotic chemistry and the formation of cyclic molecules like hydantoin and 2,5-oxazolidinedione (L. Kolesniková, I. Léon, E. Alonso, S. Mata, & J. Alonso, 2019).

4. Biocatalysts for Synthesis of Amino Acids

Hydantoinases, enzymes that interact with hydantoic acid, are used as biocatalysts in the synthesis of both natural and unnatural chiral D- and L-amino acids. These enzymes have applications in the production of amino acids from hydantoin derivatives (J. Altenbuchner, M. Siemann‐Herzberg, & C. Syldatk, 2001).

Safety And Hazards

Hydantoic acid is labeled with a signal word “Warning” according to GHS labelling . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Hydantoins and their hybrids with other molecules represent a very important group of heterocycles because they exhibit diverse biological and pharmacological activities in medicinal and agrochemical applications . They also serve as key precursors in the chemical or enzymatic synthesis of significant nonnatural α-amino acids and their conjugates with medical potential . This suggests that Hydantoic acid, as a type of hydantoin, may have potential applications in these areas in the future.

properties

IUPAC Name

2-(carbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c4-3(8)5-1-2(6)7/h1H2,(H,6,7)(H3,4,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVRXPPUJQRGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060045
Record name Glycine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydantoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14778
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000247 [mmHg]
Record name Hydantoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14778
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hydantoic acid

CAS RN

462-60-2
Record name Hydantoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(aminocarbonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydantoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CARBAMOYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4F314U63K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydantoic acid
Reactant of Route 2
Reactant of Route 2
Hydantoic acid
Reactant of Route 3
Reactant of Route 3
Hydantoic acid
Reactant of Route 4
Reactant of Route 4
Hydantoic acid
Reactant of Route 5
Reactant of Route 5
Hydantoic acid
Reactant of Route 6
Reactant of Route 6
Hydantoic acid

Citations

For This Compound
826
Citations
SL SHAPIRO, IRAM ROSE, E ROSKIN… - The Journal of …, 1961 - ACS Publications
… A series of hydantoic acid amides and -substituted hydantoic acid esters and amides has been synthesized and examined for pharmacological effects.Selected compounds afforded …
Number of citations: 1 pubs.acs.org
L Kolesniková, I León, ER Alonso, S Mata… - The journal of …, 2019 - ACS Publications
… spectrum of prebiotic hydantoic acid by Fourier transform … four most stable conformers of hydantoic acid. Interestingly, two of … Hydantoic acid (HA) is considered as an intermediate on the …
Number of citations: 18 pubs.acs.org
O Rosén, F Sandberg… - Acta Chemicascan …, 1950 - actachemscand.org
… From 1 mol ester hydrochloride 77 g of pure hydantoic acid ester ( = 48 per cent) was … -hydantoic acid ester A mixture of 1 mol of bromoisovaleryl-bromide and 2 mois of hydantoic acid …
Number of citations: 4 actachemscand.org
SK Kamruddin, TK Chattopadhyaya… - Applied …, 1996 - Wiley Online Library
… In addition to the carboxylate binding site, the anion derived from hydantoic acid has other … of the interaction of triorganotin centres with hydantoic acid employing spectroscopic and …
Number of citations: 25 onlinelibrary.wiley.com
V Stella, T Higuchi - Journal of Pharmaceutical Sciences, 1973 - Elsevier
… In summary, the cyclization of esters of hydantoic acid in neutral to alkaline solution appears to be a specific basecatalyzed intramolecular closure, with the ratedetermining transition …
Number of citations: 36 www.sciencedirect.com
V Macháček, G Svobodová… - Collection of Czechoslovak …, 1987 - cccc.uochb.cas.cz
… Rates of base-catalyzed cyclizations of 8 substituted derivatives of hydantoic acid amide type R 3… paper is a study of cycJization of substituted amides (I) and nitrites (II) of hydantoic acid. …
Number of citations: 21 cccc.uochb.cas.cz
V Stella, T Higuchi - The Journal of Organic Chemistry, 1973 - ACS Publications
… of hydantoic acid did increase the rate of the specific acid catalyzed and spontaneous closures, but only in partial agreement with data reported in the literature. Table V gives some …
Number of citations: 43 pubs.acs.org
JF Nyc, HK Mitchell - Journal of the American chemical society, 1947 - ACS Publications
… ordinarily be expected until acidification of the solution containing the hydantoic acid. It has … with concentrated hydrochloric acid and after two hours of standing the hydantoic acid was …
Number of citations: 179 pubs.acs.org
VT Angelova, NG Vassilev, AH Koedjikov… - Organic & Biomolecular …, 2007 - pubs.rsc.org
… obtained in the cyclization of hydantoic acid amides to hydantoins. The … determining in the cyclization of hydantoic acid amides. The small … Our study of the cyclization of hydantoic acid N-…
Number of citations: 5 pubs.rsc.org
VT Angelova, AJ Kirby, AH Koedjikov… - Organic & biomolecular …, 2003 - pubs.rsc.org
… In the case of 2-UAm the kinetics at pH > 7 were complicated by partial hydrolysis of the product hydantoin: this process reached an equilibrium with the respective hydantoic acid (see …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.